3-methyl-5H-pyrido[4,3-b]indole
Overview
Description
3-Methyl-5H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives Indoles are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form the desired indole structure . Another approach involves the Graebe-Ullmann reaction, where benzotriazole derivatives are decomposed under thermal conditions in a protic medium like polyphosphoric acid or an aprotic medium such as paraffin .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydro-3-methyl-5H-pyrido[4,3-b]indole.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Methyl-5H-pyrido[4,3-b]indole has been explored for its potential in various scientific domains:
Mechanism of Action
The mechanism of action of 3-methyl-5H-pyrido[4,3-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tubulin polymerization, disrupting the microtubule network in cancer cells and leading to cell cycle arrest and apoptosis . The compound’s ability to bind to specific sites on proteins makes it a valuable tool in drug development.
Comparison with Similar Compounds
3-Methyl-5H-pyrido[4,3-b]indole can be compared to other indole derivatives, such as:
5H-pyrido[4,3-b]indole: Lacks the methyl group at the 3-position, which can influence its chemical reactivity and biological activity.
9-aryl-5H-pyrido[4,3-b]indole: These derivatives are designed as tubulin polymerization inhibitors and have shown significant antitumor activity.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: These compounds are structurally similar but differ in their hydrogenation state, affecting their chemical properties and applications.
Properties
IUPAC Name |
3-methyl-5H-pyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-12-10(7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWHCHUSCPJCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973680 | |
Record name | 3-Methyl-5H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195539 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58096-07-4 | |
Record name | 5H-Pyrido(4,3-b)indole, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058096074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-5H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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